(3S)-3-(propan-2-yl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLFEQWPFPEEX-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production of pyrrolidine derivatives often leverages catalytic hydrogenation and cyclization reactions. For example, the reaction of 1,4-butanediol with ammonia under high-pressure conditions (17–21 MPa) using cobalt/nickel oxide catalysts yields pyrrolidine. Adapting this approach, the introduction of an isopropyl group at the 3-position can be achieved via alkylation of intermediate amines. A modified protocol involves:
- Alkylation of 4-chlorobutan-1-amine with isopropyl bromide to form 3-(propan-2-yl)-4-chlorobutan-1-amine.
- Cyclization under basic conditions to generate the pyrrolidine ring.
- Enantiomeric resolution using chiral acids (e.g., tartaric acid) to isolate the (3S)-enantiomer.
This method achieves yields of 70–85% but requires stringent control over reaction parameters to avoid racemization.
Asymmetric Catalytic Hydrogenation
Enantioselective hydrogenation of prochiral enamines offers a direct route to (3S)-configured pyrrolidines. The US8344161B2 patent describes hydrogenating a ketone precursor, such as 3-(propan-2-yl)pyrrolidin-2-one, using ruthenium-BINAP catalysts. Key steps include:
- Substrate preparation : Condensation of γ-keto esters with isopropylamine to form the enamine.
- Hydrogenation : At 50–100°C under 10–50 bar H₂ pressure, achieving >99% enantiomeric excess (ee).
- Salt formation : Treatment with HCl in isopropanol to precipitate the hydrochloride salt.
This method is scalable and avoids chromatographic purification, making it industrially viable.
1,3-Dipolar Cycloaddition for Ring Formation
The 1,3-dipolar cycloaddition between aziridines and dipolarophiles, as detailed in PMC6274301, provides a stereocontrolled route to functionalized pyrrolidines. For (3S)-3-(propan-2-yl)pyrrolidine hydrochloride:
- Aziridine activation : Thermolysis of 2-isopropylaziridine generates a 1,3-dipole.
- Cycloaddition : Reaction with acrylonitrile at 110°C in toluene yields the pyrrolidine core with >20:1 diastereoselectivity.
- Reduction : Hydrogenation of the nitrile group to an amine, followed by HCl treatment.
Yields reach 65–77% with excellent stereochemical fidelity.
Resolution of Racemic Mixtures
For small-scale laboratory synthesis, kinetic resolution using enzymatic or chemical methods is effective. The EP4382529A1 patent employs lipase-mediated acetylation to separate (3S)- and (3R)-enantiomers:
- Substrate : Racemic 3-(propan-2-yl)pyrrolidine.
- Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate.
- Result : (3S)-enantiomer remains unreacted, isolated with 98% ee after hydrolysis.
This method is cost-effective but limited by enzyme availability and reaction scale.
Purification and Salt Formation
High-purity (3S)-3-(propan-2-yl)pyrrolidine hydrochloride necessitates optimized crystallization:
- Solvent system : Isopropanol/methanol (3:1) at 0–5°C precipitates the hydrochloride salt.
- Yield : >99% purity with <0.1% residual solvents.
- Analytical confirmation : ¹H/¹³C NMR and HPLC-MS validate structure and enantiopurity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Industrial Cyclization | 70–85 | 95–99 | High | Low cost, minimal purification |
| Asymmetric Hydrogenation | 80–90 | >99 | Moderate | High stereoselectivity |
| Cycloaddition | 65–77 | >99 | Low | Functional group tolerance |
| Enzymatic Resolution | 40–50 | 98 | Low | No chiral catalysts required |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The isopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent Effects: Alkyl Groups: The isopropyl group in (3S)-3-(propan-2-yl)pyrrolidine hydrochloride provides greater steric hindrance compared to methyl or ethyl substituents (e.g., (S)-3-methyl or 3-ethyl analogues). This influences receptor binding and metabolic stability . Aromatic Substituents: Compounds like (S)-2-(3-chlorophenyl)pyrrolidine hydrochloride exhibit enhanced π-π stacking interactions due to the chlorophenyl group, which may improve target affinity in CNS drug candidates . Electron-Withdrawing Groups: The 4-nitrophenoxy and trifluoromethoxy groups (e.g., in ) increase electrophilicity, making these compounds reactive intermediates in Suzuki couplings or SNAr reactions .
Stereochemical Variations :
- The (2R)-2-(propan-2-yl) isomer () demonstrates how stereochemical differences at the 2-position vs. 3-position alter molecular recognition. Such variations are critical in enantioselective catalysis or chiral drug design .
Physicochemical Properties :
- Hydrochloride salts universally improve aqueous solubility. However, lipophilic substituents (e.g., trifluoromethoxy in ) enhance membrane permeability, while polar groups (e.g., hydroxyl in ) improve solubility in biological matrices .
Biological Activity
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride, also known as (3R)-3-(propan-2-yl)pyrrolidine hydrochloride, is a chiral compound featuring a pyrrolidine ring with an isopropyl group at the third position. This compound exists in its hydrochloride salt form, enhancing its solubility and stability, which makes it a valuable candidate in medicinal chemistry and pharmaceutical research. The biological activity of this compound has garnered attention due to its potential applications in various therapeutic areas.
- Molecular Formula : C₇H₁₆ClN
- Molecular Weight : Approximately 149.67 g/mol
- Structure : Contains a pyrrolidine ring with an isopropyl substituent.
The mechanism of action of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Predicted Biological Activities
Computational studies and preliminary research suggest that this compound may exhibit several biological activities:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, suggesting potential antidepressant properties.
- Anticancer Properties : Investigations into nitrogen-based heterocycles indicate potential anticancer activity through mechanisms such as apoptosis induction.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases.
Antidepressant Activity
A study explored the antidepressant-like effects of pyrrolidine derivatives, noting that compounds with similar structures could influence serotonin and norepinephrine levels in the brain. This suggests that (3S)-3-(propan-2-yl)pyrrolidine hydrochloride may have therapeutic potential for mood disorders.
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that certain nitrogen-containing heterocycles induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This highlights the potential of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride as a candidate for further development in cancer therapy.
Neuroprotective Effects
The neuroprotective properties of pyrrolidine derivatives have been investigated in models of neurodegenerative diseases. The structural characteristics of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride suggest that it could mimic known neuroprotective agents, offering a pathway for developing treatments for conditions like Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
